Conotoxin GV
Description
It is a potent and specific antagonist of the N-methyl-D-aspartate receptor (NMDAR), making it unique among naturally-derived peptides . Conantokin-G has shown potential as a neuroprotective agent in various neurological conditions, including ischemic and excitotoxic brain injury, neuronal apoptosis, pain, epilepsy, and as a research tool in drug addiction and Alzheimer’s disease .
Properties
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[[6-amino-1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-oxopropyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H138N26O44/c1-7-34(6)61(77(138)103-41(12-10-20-98-88(96)97)63(124)107-48(23-35(78(139)140)79(141)142)69(130)100-40(11-8-9-19-89)64(125)113-54(31-115)76(137)104-45(62(95)123)28-57(93)118)114-75(136)47(22-33(4)5)106-70(131)49(24-36(80(143)144)81(145)146)109-67(128)44(14-17-56(92)117)102-74(135)53(29-58(94)119)112-73(134)51(26-38(84(151)152)85(153)154)110-66(127)43(13-16-55(91)116)101-68(129)46(21-32(2)3)105-71(132)52(27-39(86(155)156)87(157)158)111-72(133)50(25-37(82(147)148)83(149)150)108-65(126)42(15-18-60(121)122)99-59(120)30-90/h32-54,61,115H,7-31,89-90H2,1-6H3,(H2,91,116)(H2,92,117)(H2,93,118)(H2,94,119)(H2,95,123)(H,99,120)(H,100,130)(H,101,129)(H,102,135)(H,103,138)(H,104,137)(H,105,132)(H,106,131)(H,107,124)(H,108,126)(H,109,128)(H,110,127)(H,111,133)(H,112,134)(H,113,125)(H,114,136)(H,121,122)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H4,96,97,98) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBKFGWATIYCSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H138N26O44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896916 | |
| Record name | Conotoxin GV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2264.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93438-65-4 | |
| Record name | Conotoxin GV | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093438654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Conotoxin GV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93438-65-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Plasmid Design and Cloning Strategies
A TrxA (thioredoxin A)-assisted folding system is employed to enhance solubility. The gene encoding this compound is cloned into a pET-32a(+) vector downstream of the TrxA tag and an enterokinase (EK) cleavage site. Key steps include:
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Restriction enzyme digestion : KpnI and XhoI sites flank the insert for directional cloning.
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Codon optimization : The GV gene is optimized for E. coli codon usage, reducing GC content to <60% to prevent mRNA secondary structures.
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Sequencing validation : T7/SP6 primers confirm reading frame accuracy.
Table 1: Recombinant Expression Vector Components
Fermentation and Induction Conditions
Optimal protein yield is achieved using the following parameters:
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Culture medium : 2YT (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl).
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Biomass yield : ~5.2 g/L wet cell weight, yielding 5.25 mg/L of purified conotoxin.
Purification and Refolding of this compound
Post-induction purification involves affinity chromatography, enzymatic cleavage, and disulfide bond refolding.
Affinity Chromatography
Ni-NTA resin captures the TrxA-GV fusion protein via its hexahistidine tag. Elution with 500 mM imidazole achieves >95% purity. Subsequent ultrafiltration (3 kDa MWCO) concentrates the sample while exchanging buffers to EK-compatible conditions (20 mM Tris-HCl, pH 8.0).
Enterokinase Cleavage and Tag Removal
EK digestion (1% w/w, 22°C, 18 hours) liberates this compound from the TrxA tag. A second Ni-NTA step removes the cleaved tag and uncleaved fusion proteins, yielding GV with >98% homogeneity.
Table 2: Purification Efficiency Metrics
| Step | Purity (%) | Yield (mg/L) |
|---|---|---|
| Post-Ni-NTA | 95 | 52 |
| Post-EK cleavage | 98 | 4.8 |
Oxidative Refolding of Disulfide Bonds
Refolding is performed in a redox buffer (0.1 M Tris-HCl, 1 mM EDTA, 2 mM reduced glutathione, 0.2 mM oxidized glutathione, pH 8.5). After 48 hours at 4°C, reverse-phase HPLC confirms native disulfide connectivity.
Analytical Validation of this compound
Structural integrity and bioactivity are validated through mass spectrometry, circular dichroism (CD), and electrophysiology.
Mass Spectrometric Analysis
LC-MS/MS identifies the mature peptide (theoretical mass: 1.8 kDa) and verifies disulfide linkages. Fragmentation patterns confirm the sequence TMSNLLNFQTRDCPSSCPAVCPNQNECCDGDVCNYSNTLNKYFCIGCGSGGGE, with cysteine residues forming three intramolecular bonds.
Circular Dichroism Spectroscopy
CD spectra in 10 mM phosphate buffer (pH 7.4) reveal a β-sheet-dominated structure, consistent with α-conotoxins. A minimum at 218 nm and a positive peak at 195 nm indicate proper folding.
Functional Assays
Patch-clamp electrophysiology on α3β4 nAChRs expressed in Xenopus oocytes demonstrates IC50 = 12 nM for this compound, comparable to native venom.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Conantokin-G undergoes various chemical reactions, including:
Reduction: Reduction reactions can break these disulfide bonds, leading to a more flexible peptide structure.
Substitution: Amino acid residues in conantokin-G can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Site-directed mutagenesis using specific reagents for amino acid substitution.
Major Products: The major products of these reactions include oxidized and reduced forms of conantokin-G, as well as various analogs with substituted amino acids .
Scientific Research Applications
Therapeutic Applications
1. Pain Management
Conotoxin GV has shown significant promise in the field of analgesia. Its ability to block N-type calcium channels directly impacts pain transmission pathways. Research indicates that it can effectively reduce nociceptive signaling in various animal models:
- Chronic Pain Models: Studies have demonstrated that administration of this compound results in substantial analgesic effects in models of chronic inflammatory pain and neuropathic pain .
- Mechanism of Action: By inhibiting presynaptic neurotransmitter release, this compound prevents the propagation of pain signals, making it a potential alternative to traditional opioids .
2. Neurological Disorders
The selective action of this compound on neuronal ion channels positions it as a candidate for treating neurological disorders:
- Epilepsy: Preclinical studies suggest that conotoxins can modulate excitatory neurotransmission, potentially offering new avenues for epilepsy treatment .
- Neuroprotection: The neuroprotective properties observed in models of stroke and neurodegeneration highlight the potential for conotoxins to safeguard neuronal integrity during pathological conditions .
3. Cardiovascular Applications
This compound's influence on calcium channels also extends to cardiovascular health:
- Cardiac Function Regulation: Research indicates that modulation of VGCCs can impact cardiac excitability and vascular tone, suggesting potential applications in treating arrhythmias and hypertension .
Case Studies
Case Study 1: Chronic Pain Management
A study involving rats with induced neuropathic pain demonstrated that intrathecal administration of this compound led to significant reductions in pain-related behaviors without notable side effects. This highlights its therapeutic window and efficacy compared to conventional analgesics .
Case Study 2: Epilepsy Treatment
In a model for epilepsy, the application of this compound resulted in decreased seizure frequency and duration. This suggests a mechanism where inhibition of excitatory neurotransmission can mitigate seizure activity .
Data Table: Summary of Applications
Mechanism of Action
Conantokin-G exerts its effects by binding to the NMDAR, specifically targeting the NR2B subunit . This binding inhibits the receptor’s activity, reducing excitatory postsynaptic currents and preventing excitotoxicity . The peptide’s unique structure, which includes gamma-carboxyglutamyl residues, allows it to interact with calcium ions and induce conformational changes that enhance its binding affinity and specificity .
Comparison with Similar Compounds
Conantokin-T: Another peptide from Conus tulipa, which also targets NMDARs but has different binding properties and effects.
Conantokin-R: Isolated from Conus radiatus, with similar NMDAR antagonistic properties but varying in amino acid sequence and structure.
Uniqueness: Conantokin-G is unique due to its high specificity for the NR2B subunit of NMDARs, making it a valuable tool for studying subunit-specific pharmacology . Its neuroprotective properties and potential therapeutic applications further distinguish it from other conantokins .
Biological Activity
Conotoxin GV, derived from the venom of the marine cone snail Conus geographus, is a member of the conotoxin family known for its diverse biological activities, particularly its interactions with ion channels and receptors. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Conotoxins
Conotoxins are small peptides that serve as neurotoxic agents in the venom of cone snails. They exhibit a wide range of biological activities by selectively targeting various ion channels and receptors in the nervous system. These peptides are classified into several superfamilies based on their structure and function, with this compound belonging to the O1-superfamily, which primarily targets voltage-gated sodium channels (VGSCs) and other ion channels.
This compound functions primarily as a selective inhibitor of voltage-gated sodium channels. Its mechanism involves binding to specific sites on these channels, thereby altering their conductance and affecting neuronal excitability. This action can lead to significant analgesic effects, making it a subject of interest for pain management therapies.
Key Mechanisms:
- Inhibition of Sodium Channels : this compound selectively inhibits TTX-sensitive sodium channel subtypes, which are critical for action potential propagation in neurons.
- Modulation of Neurotransmitter Release : By blocking sodium channels, this compound can modulate neurotransmitter release at synapses, impacting pain transmission pathways.
Research Findings
Recent studies have provided insights into the biological activity and therapeutic potential of this compound:
- Analgesic Properties : In animal models, administration of this compound has been shown to produce significant analgesia. For instance, a study demonstrated that doses of this compound effectively reduced pain responses in formalin-induced pain models in rodents.
- Selectivity and Potency : Research indicates that this compound exhibits high selectivity for certain sodium channel subtypes over others. This selectivity is crucial for developing targeted therapies with minimal side effects.
Case Studies
- Pain Management Studies :
- Neurophysiological Effects :
Data Table: Biological Activity Summary
Q & A
Q. What structural features define Conotoxin GV, and how are they characterized experimentally?
this compound, a peptide toxin from cone snail venom, is characterized by its disulfide-bond framework and specific amino acid residues. Methodologically:
- NMR spectroscopy resolves 3D structure and dynamic interactions .
- X-ray crystallography provides atomic-level resolution for stable conformations .
- Mass spectrometry confirms molecular weight and post-translational modifications .
- Example table:
| Technique | Resolution | Key Insights | Limitations |
|---|---|---|---|
| NMR | 1–3 Å | Solvent dynamics, folding | Limited for large proteins |
| X-ray | <1 Å | Static conformation details | Requires crystallization |
Q. What are the primary biological sources and extraction protocols for this compound?
this compound is isolated from Conus geographus venom ducts. Standard protocols include:
- Venom milking : Ethical guidelines (e.g., ARRIVE) mandate humane handling of specimens .
- HPLC purification : Reverse-phase columns separate peptides by hydrophobicity .
- Transcriptome analysis : Identifies precursor mRNA sequences in venom glands .
Advanced Research Questions
Q. How can researchers optimize experimental designs to study this compound’s interaction with nicotinic acetylcholine receptors (nAChRs)?
Key methodological considerations:
- Dose-response assays : Use IC50/EC50 values to quantify potency (e.g., patch-clamp electrophysiology) .
- Control groups : Include wild-type vs. nAChR-knockout models to isolate target effects .
- Binding kinetics : Surface plasmon resonance (SPR) measures on-/off-rates for receptor-ligand interactions .
- Example contradiction: Discrepancies in IC50 values across studies may arise from receptor subunit composition or assay pH .
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
- Meta-analysis : Pool data from multiple studies to identify outliers (e.g., via PRISMA guidelines) .
- Replication studies : Standardize protocols (e.g., OECD GIVIMP for in vitro assays) .
- Statistical rigor : Use ANOVA with post-hoc tests to assess variability across experimental conditions .
Q. How can transcriptomic and proteomic approaches elucidate this compound’s biosynthesis pathways?
- RNA sequencing : Identifies venom gland transcripts encoding propeptide precursors .
- Shotgun proteomics : Matches MS/MS spectra to predicted peptide sequences .
- CRISPR-Cas9 knockouts : Validates gene function in toxin production (e.g., in model organisms) .
Methodological Challenges and Solutions
Q. What ethical and technical challenges arise in this compound research, particularly in vivo studies?
- Ethical compliance : Follow ARRIVE guidelines for animal welfare and sample-size justification .
- Toxicity mitigation : Use sub-nanomolar doses to avoid non-specific effects in behavioral assays .
- Data transparency : Share raw electrophysiology datasets via repositories like Zenodo .
Q. How do researchers validate the specificity of this compound for α3β4 nAChR subtypes?
- Competitive binding assays : Co-apply subtype-selective antagonists (e.g., α-conotoxin AuIB) .
- Mutagenesis : Engineer receptor subunits with point mutations to test binding affinity changes .
- Computational docking : Predict interaction hotspots using AutoDock Vina or HADDOCK .
Data Presentation and Reproducibility
Q. What frameworks ensure reproducibility in this compound studies?
- FAIR principles : Make data Findable, Accessible, Interoperable, and Reusable .
- Detailed protocols : Pre-register methods on platforms like protocols.io .
- Collaborative validation : Cross-lab replication via initiatives like the NIH Rigor and Reproducibility Program .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
